Ethyl octahydro-1h-indole-2-carboxylate

Stereochemistry Process Chemistry ACE Inhibitors

Ethyl octahydro-1H-indole-2-carboxylate (CAS 79799-08-9) is a saturated bicyclic amino acid ester with the molecular formula C₁₁H₁₉NO₂ and a molecular weight of 197.27 g/mol. The compound possesses three chiral centers, which give rise to multiple stereoisomeric forms, a structural feature that is critically exploited in the stereospecific synthesis of angiotensin-converting enzyme (ACE) inhibitors, most notably perindopril and trandolapril.

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
CAS No. 79799-08-9
Cat. No. B13502530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl octahydro-1h-indole-2-carboxylate
CAS79799-08-9
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC2CCCCC2N1
InChIInChI=1S/C11H19NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h8-10,12H,2-7H2,1H3
InChIKeyULGUQTOELKSOAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Octahydro-1H-indole-2-carboxylate: A Strategic Chiral Intermediate for ACE Inhibitor Synthesis


Ethyl octahydro-1H-indole-2-carboxylate (CAS 79799-08-9) is a saturated bicyclic amino acid ester with the molecular formula C₁₁H₁₉NO₂ and a molecular weight of 197.27 g/mol . The compound possesses three chiral centers, which give rise to multiple stereoisomeric forms, a structural feature that is critically exploited in the stereospecific synthesis of angiotensin-converting enzyme (ACE) inhibitors, most notably perindopril and trandolapril [1].

1
Stereochemical-control study fit: ACE inhibitor synthesis intermediate
2
Chiral reference-standard workflow: supports stereoisomer-specific route selection
3
Enantiomer-attribution review: perindopril or trandolapril pathway studies

The Stereochemical Imperative: Why Ethyl Octahydro-1H-indole-2-carboxylate Cannot Be Casually Substituted


Generic substitution among octahydroindole-2-carboxylate analogs is precluded by the strict stereochemical requirements of downstream ACE inhibitor synthesis. The three chiral centers in the octahydroindole core yield multiple diastereomers, each with distinct synthetic fates. For example, the (2S,3aS,7aS)-stereoisomer is an essential building block for perindopril, whereas the (2S,3aR,7aS)-isomer is required for trandolapril [1]. The separation of the cis- and trans-fused ring systems is notoriously difficult, and even minor contamination with an incorrect stereoisomer can drastically reduce the yield and purity of the final active pharmaceutical ingredient, often necessitating costly and time-consuming purification steps [2].

Risk 1
Isomer mismatch may not transfer directly
(2S,3aS,7aS)-stereoisomer cannot replace (2S,3aR,7aS)-isomer in trandolapril synthesis
Risk 2
Racemate or cis/trans mixture limits direct substitution
Arduous isomer separation may compromise yield and final API purity
Risk 3
Enantiomeric purity context may require validation
Traditional chiral resolution may not match enzymatic 99% ee benchmark

Quantitative Differentiation: How Ethyl Octahydro-1H-indole-2-carboxylate Compares to Key Analogs


Stereochemical Purity as a Critical Quality Attribute for Downstream API Synthesis

The stereochemical purity of the octahydro-1H-indole-2-carboxylate scaffold is a principal differentiator for pharmaceutical manufacturing. The compound's utility is contingent upon the specific stereoisomer, as each leads to a distinct ACE inhibitor. For trandolapril synthesis, the required intermediate must possess the (2S,3aR,7aS)-configuration. HPLC analysis has demonstrated that the final drug substance, trandolapril, can be achieved with a chemical and stereochemical purity of 99.3–99.8%, underscoring the necessity for a high-purity stereospecific intermediate [1]. In contrast, the synthesis of perindopril requires the (2S,3aS,7aS)-stereoisomer, and the separation of this isomer from reaction mixtures is described as 'arduous' [2].

Stereochemical Purity
Class-level inference
99.3–99.8% final API purity achievable via (2S,3aR,7aS)-isomer for trandolapril; (2S,3aS,7aS)-isomer separation for perindopril described as arduous
Stereochemical-control context for API synthesis
Data to verify; chiral HPLC analysis of drug substance
Stereochemistry Process Chemistry ACE Inhibitors

Equipotency of Octahydroindole-Derived ACE Inhibitors Compared to Captopril and Enalapril

In a comparative study, ACE inhibitors incorporating the octahydroindole-2-carboxylic acid moiety were found to be equipotent to the established drugs captopril and enalapril, both in vitro and in vivo [1]. This positions the ethyl octahydro-1H-indole-2-carboxylate scaffold as a direct, non-inferior alternative to the proline-based core found in older generation ACE inhibitors, while offering a distinct patent landscape and potential for different pharmacokinetic profiles.

ACE Inhibitory Potency
Cross-study comparable
Equipotent to captopril and enalapril in vitro and in vivo; no statistically significant difference
Reported comparator endpoint context
In vitro ACE inhibition and rat antihypertensive models
ACE Inhibition SAR Cardiovascular

Enzymatic Resolution for High Enantiomeric Excess in Octahydroindole-2-carboxylic Acid Production

The synthesis of the core octahydroindole-2-carboxylic acid, a precursor to the ethyl ester, can be achieved with high enantiomeric excess (ee) via enzymatic resolution. A process using Pseudomonas fluorescens lipase has been reported to yield enantiopure material with 99% ee at a scale of over 200 grams [1]. Furthermore, a one-pot process coupling enzymatic resolution with in situ racemization achieved 96% ee and 80% yield [2].

Enzymatic Resolution
Supporting evidence
99% ee via Pseudomonas fluorescens lipase (>200 g scale); one-pot process achieves 96% ee, 80% yield
Enantiomeric excess control context
Biocatalytic route; review scale-up reproducibility
Biocatalysis Enantiomeric Excess Green Chemistry

Key Application Scenarios for Ethyl Octahydro-1H-indole-2-carboxylate in Research and Industry


Industrial Synthesis of Trandolapril

As a critical intermediate for trandolapril, the (2S,3aR,7aS)-stereoisomer of ethyl octahydro-1H-indole-2-carboxylate is used in the final stages of API synthesis. The high stereochemical purity requirement (99.3–99.8% for the final drug) necessitates a supply of the specific stereoisomer with minimal contamination [1]. This application is supported by patents detailing optimized synthetic routes that hinge on the correct stereochemistry of the octahydroindole core [2].

Industrial Synthesis of Perindopril and Its Salts

The (2S,3aS,7aS)-stereoisomer is an essential building block for the production of perindopril, a globally prescribed ACE inhibitor. Industrial processes describe the coupling of this specific stereoisomer with other chiral fragments, highlighting the necessity of procuring the correct isomeric form to avoid the formation of significant by-products (5-15%) that would otherwise compromise yield and purity [3].

Development of Next-Generation ACE Inhibitors

The octahydroindole-2-carboxylate scaffold has been shown to produce ACE inhibitors that are equipotent to captopril and enalapril [4]. This makes ethyl octahydro-1H-indole-2-carboxylate a strategic starting material for medicinal chemistry programs focused on discovering novel, non-sulfhydryl ACE inhibitors with potentially improved pharmacokinetic or safety profiles.

Biocatalytic Process Development

The ability to produce the core octahydroindole-2-carboxylic acid with high enantiomeric excess (up to 99% ee) via enzymatic resolution [5] positions the compound as a model substrate for developing and optimizing green chemistry processes. Research groups and CROs can leverage this known system to screen novel enzymes or improve process conditions for the production of chiral amines and amino acids.

Application
Selection Property
Validation Focus
Trandolapril synthesis studies
(2S,3aR,7aS)-isomer identity
Stereochemical purity and chiral HPLC endpoint review
Perindopril intermediate research
(2S,3aS,7aS)-isomer identity
Isomeric separation and by-product profile review
ACE inhibitor discovery
Octahydroindole scaffold potency
Comparator endpoint context with captopril/enalapril
Biocatalytic process development
Enzymatic resolution suitability
Enantiomeric excess and yield reproducibility

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